6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Description

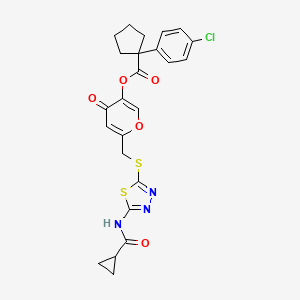

This compound is a structurally complex heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 4-oxo-4H-pyran moiety via a thioether bridge. The thiadiazole ring is substituted with a cyclopropanecarboxamide group, while the pyran ring is esterified with a 1-(4-chlorophenyl)cyclopentanecarboxylate group. The synthesis likely involves multi-step heterocyclic coupling reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O5S2/c25-16-7-5-15(6-8-16)24(9-1-2-10-24)21(31)33-19-12-32-17(11-18(19)29)13-34-23-28-27-22(35-23)26-20(30)14-3-4-14/h5-8,11-12,14H,1-4,9-10,13H2,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFBOPMDBTXNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a thiadiazole moiety linked to a pyran structure, which is known for its diverse biological properties. The presence of the cyclopropanecarboxamido group further enhances its structural complexity and may contribute to its biological profile.

-

Inhibition of Enzymatic Activity :

- The thiadiazole ring is known to exhibit inhibitory effects on various enzymes. Studies have suggested that derivatives with a similar structure can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. For instance, compounds bearing the thiadiazole nucleus have shown promising results in AChE inhibition assays, potentially indicating neuroprotective properties .

-

Antimicrobial Activity :

- Compounds with thiadiazole derivatives have been reported to possess antimicrobial properties. The interaction of these compounds with bacterial enzymes may disrupt cell wall synthesis or metabolic pathways, leading to bactericidal effects.

-

Cytotoxic Effects :

- Preliminary studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines. The mechanism could involve induction of apoptosis or disruption of cell cycle progression, although specific pathways remain to be elucidated.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of related compounds:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Acetylcholinesterase | 0.6 ± 0.05 | |

| Compound B | Cancer Cell Line (HeLa) | 5.0 ± 1.2 | |

| Compound C | Bacterial Strain X | 10.0 ± 2.5 |

Case Studies

-

Acetylcholinesterase Inhibition :

- A recent study synthesized several benzamide derivatives containing the thiadiazole nucleus and evaluated their AChE inhibitory activity using Ellman's spectrophotometric method. One derivative exhibited an IC50 value significantly lower than that of donepezil, a standard AChE inhibitor used in Alzheimer's treatment .

- Cytotoxicity Against Cancer Cells :

Scientific Research Applications

Pharmacological Applications

This compound has garnered attention for its potential applications in various fields of medicine:

Antimicrobial Activity

Research indicates that compounds with thiadiazole derivatives exhibit significant antimicrobial properties. Preliminary studies have shown that this compound effectively inhibits the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Anticancer Properties

The compound's structural components may interact with specific enzymes or receptors involved in cancer pathways. Similar heterocyclic structures have been investigated for their ability to inhibit nitric oxide synthase (NOS), which is implicated in tumor progression. Further studies are warranted to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Anti-inflammatory Effects

Thiadiazole derivatives are also known for their anti-inflammatory properties. The presence of the thiadiazole ring in this compound suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Study on Antimicrobial Activity : A study demonstrated that derivatives containing thiadiazole rings inhibited bacterial growth significantly. The mechanism was attributed to interference with bacterial metabolic pathways .

- Investigating Anticancer Mechanisms : Another research effort focused on structurally related compounds that showed promise in inhibiting cancer cell proliferation through enzyme inhibition mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other pyran and thiadiazole derivatives, which are well-documented in medicinal chemistry. Below is a comparative analysis:

Key Differences :

Substituent Diversity: The target compound incorporates a cyclopropane ring and a chlorophenyl group, which may enhance lipophilicity and metabolic stability compared to the cyano/phenyl substituents in 11a/b.

Biological Activity : While 11a/b exhibit antimicrobial and antitumor properties, the target compound’s activity remains uncharacterized in the provided evidence.

Physicochemical Properties

| Property | Target Compound | Compound 11a | Compound 11b |

|---|---|---|---|

| Molecular Weight | ~600–650 g/mol (estimated) | 347.36 g/mol | 409.45 g/mol |

| LogP (Predicted) | ~3.5–4.0 | ~1.8 | ~2.2 |

| Hydrogen Bond Acceptors | 8 | 7 | 8 |

Notes:

- The absence of cyano groups (cf. 11a/b) may reduce reactivity toward nucleophiles, enhancing stability .

Q & A

Q. Table 1: Structurally Related Compounds for Comparative Analysis

Advanced: How to design interaction studies to elucidate its mechanism of action?

Answer:

- Molecular Docking : Use software (AutoDock Vina) to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize residues near the thiadiazole and cyclopentane groups .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized target proteins (e.g., recombinant kinases) .

- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify downstream pathways (e.g., MAPK/ERK) .

Advanced: What strategies are effective for comparative analysis with structural analogs?

Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features (e.g., thiadiazole vs. pyrazole) with bioactivity .

- Thermodynamic Solubility Assays : Compare solubility in PBS and DMSO to assess formulation challenges across analogs .

- In Vivo Pharmacokinetics : Profile analogs in rodent models for bioavailability and half-life differences (focus on ester hydrolysis rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.